N-(4-bromophenyl)-2-ethoxyacetamide
Description
N-(4-Bromophenyl)-2-ethoxyacetamide is a brominated aromatic acetamide derivative characterized by a 4-bromophenyl group attached to an ethoxy-substituted acetamide backbone. For instance, N-(4-bromophenyl)acetamide derivatives are frequently synthesized via microwave-assisted amidation of acid/ester precursors with 4-bromoaniline, as demonstrated in quinoline- and naphthalene-based analogs . The ethoxy group in the 2-position likely influences solubility, electronic properties, and biological interactions, as seen in structurally related compounds .
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-7-10(13)12-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
QWUSUUMVZKKSHE-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=CC=C(C=C1)Br |
Canonical SMILES |
CCOCC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs of N-(4-bromophenyl)-2-ethoxyacetamide, highlighting substituent variations, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Bioactivity :
- The ethoxy group in this compound may enhance metabolic stability compared to smaller substituents (e.g., methyl or hydrogen) due to steric and electronic effects. In contrast, thiophene -containing analogs exhibit antimycobacterial activity, likely due to π-π interactions with microbial targets .
- Halogen Substitution : Bromine at the 4-position is common across analogs. Studies on N-(4-halophenyl)maleimides (halogen = F, Cl, Br, I) show minimal variation in inhibitory potency (IC₅₀ ~4–7 μM), suggesting bromine’s size and electronegativity are optimal for target binding without steric hindrance .
Synthetic Methods: Microwave-assisted synthesis (e.g., 150°C, 800 W, solvent-free or DMF) is a preferred route for N-(4-bromophenyl)acetamides, achieving high yields in ≤2 hours . Catalysts like KF/Al₂O₃ or silica gel improve reaction efficiency in naphthalene/quinoline-based analogs, which could be extrapolated to ethoxy-substituted derivatives .
Pharmacological Profiles: Pyridazinone derivatives with 4-bromophenyl groups, such as N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)pyridazin-1-yl]-acetamide, demonstrate potent FPR2 agonism (calcium mobilization EC₅₀ < 1 μM), highlighting the role of aromatic substituents in receptor specificity .
Physicochemical and Structural Insights
- Bond Length Variations : X-ray crystallography of N-(4-bromophenyl)acetamide derivatives reveals consistent C–Br bond lengths (~1.89–1.91 Å) and acetamide backbone geometry (C1–C2: ~1.50 Å; N1–C2: ~1.35 Å), suggesting structural stability across analogs .
- Electronic Effects : The ethoxy group’s electron-donating nature may reduce electrophilicity at the acetamide carbonyl compared to electron-withdrawing groups (e.g., trifluoroacetyl in N-(4-bromophenethyl)-2,2,2-trifluoroacetamide) .
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